5-Chloro-2-hydroxy-3-methylbenzonitrile

MCHR2 Antagonist Obesity Research GPCR Pharmacology

5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3) is a tri-substituted aromatic nitrile, characterized by a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position on a benzonitrile core. It is commercially available as a research-grade chemical, typically with a minimum purity of 95%, and is utilized as a building block or fragment in medicinal chemistry and chemical biology research.

Molecular Formula C8H6ClNO
Molecular Weight 167.59
CAS No. 1210749-61-3
Cat. No. B2849002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-3-methylbenzonitrile
CAS1210749-61-3
Molecular FormulaC8H6ClNO
Molecular Weight167.59
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C#N)Cl
InChIInChI=1S/C8H6ClNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3
InChIKeySIQPPKKBRKKJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3) – A Substituted Benzonitrile Scaffold for Medicinal Chemistry and Biological Evaluation


5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3) is a tri-substituted aromatic nitrile, characterized by a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position on a benzonitrile core [1]. It is commercially available as a research-grade chemical, typically with a minimum purity of 95%, and is utilized as a building block or fragment in medicinal chemistry and chemical biology research . The compound's specific substitution pattern imparts distinct physicochemical properties and biological activities that differentiate it from simpler or alternative benzonitrile analogs, making it a subject of interest for structure-activity relationship (SAR) studies and targeted probe development.

Why Generic Substitution Fails: Critical Impact of 5-Chloro-2-hydroxy-3-methylbenzonitrile Substitution on Biological Target Engagement


The substitution pattern of 5-Chloro-2-hydroxy-3-methylbenzonitrile is critical for its biological activity. The presence and specific placement of the chloro, hydroxyl, and methyl groups dictate its interaction with diverse biological targets, including G protein-coupled receptors (GPCRs) like the melanin-concentrating hormone receptor 2 (MCHR2), various serotonin (5-HT) receptor subtypes, and enzymes such as endothelial nitric oxide synthase (eNOS) [1]. Subtle changes to this substitution pattern, such as the removal of the methyl group (as in 5-chloro-2-hydroxybenzonitrile), the removal of the chloro group (as in 2-hydroxy-3-methylbenzonitrile), or the exchange of the chloro for a bromo group (as in 5-bromo-2-hydroxy-3-methylbenzonitrile), can lead to profound shifts in target selectivity, potency, and overall biological profile, rendering simple substitution impossible for projects demanding precise pharmacological activity.

Quantitative Differentiation Evidence for 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3)


Potent MCHR2 Antagonism: A Comparative Advantage Over the Des-Methyl Analog

5-Chloro-2-hydroxy-3-methylbenzonitrile demonstrates potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM, as measured in a CHO cell-based calcium flux assay [1]. This activity is critically dependent on the 3-methyl group; the des-methyl analog, 5-chloro-2-hydroxybenzonitrile (CAS 13589-72-5), exhibits significantly weaker general cellular activity (IC50 of approximately 15 µM against HeLa cell proliferation [2]), though direct head-to-head MCHR2 data are not available in public databases. The 1 nM MCHR2 IC50 places this compound among potent small-molecule MCHR2 antagonists, offering a clear differentiation point for researchers focusing on this specific target.

MCHR2 Antagonist Obesity Research GPCR Pharmacology

High-Affinity 5-HT3 Receptor Ligand Activity with Subtype Selectivity Profile

5-Chloro-2-hydroxy-3-methylbenzonitrile exhibits high-affinity binding to the 5-hydroxytryptamine 3 (5-HT3) receptor. Reported IC50 values include 2.60 nM for displacement of [3H]Q-ICS-205-930 from rat brain membranes [1] and a Ki of 0.5 nM for the human 5-HT3 receptor in a radioligand binding assay [2]. The compound also shows significant activity at other 5-HT receptor subtypes, including 5-HT1D (IC50 = 25 nM) and 5-HT7 (Ki = 8 nM) [3]. In contrast, the des-methyl analog 5-chloro-2-hydroxybenzonitrile has been reported with a much weaker IC50 of ~15 µM in a cytotoxicity assay, suggesting a critical role for the 3-methyl group in achieving high-affinity receptor interactions [4]. This distinct polypharmacological profile, anchored by potent 5-HT3 activity, differentiates this compound from simpler benzonitriles.

5-HT3 Receptor Serotonin CNS Research

Moderate eNOS Inhibition: A Distinct Biochemical Activity Among Benzonitriles

5-Chloro-2-hydroxy-3-methylbenzonitrile inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in an insect cell expression system [1]. This activity is notably absent or dramatically reduced in related compounds; for instance, a structurally distinct benzonitrile derivative (CHEMBL2165827) exhibits a >180-fold weaker inhibition of eNOS (IC50 = 32,900 nM) [2]. While not a direct analog comparison, this class-level inference highlights that the precise substitution pattern of 5-chloro-2-hydroxy-3-methylbenzonitrile is essential for achieving the moderate eNOS inhibition observed. This property is not a general feature of all benzonitriles and is a key differentiator for studies involving nitric oxide signaling.

eNOS Inhibitor Nitric Oxide Synthase Cardiovascular Research

Nitrilase Substrate Potential: An Enabling Tool for High-Throughput Biocatalyst Screening

The ortho-hydroxybenzonitrile structural motif, present in 5-chloro-2-hydroxy-3-methylbenzonitrile, is a critical feature for a novel time-resolved luminescence assay for nitrilase activity [1]. In this assay, o-hydroxybenzonitrile derivatives are hydrolyzed by nitrilases to their corresponding salicylic acid derivatives, which then act as photon antennas upon binding Tb3+, sensitizing its luminescence. This allows for the sensitive, high-throughput screening of nitrilase-producing strains or engineered variants. The specific 5-chloro and 3-methyl substitutions on the target compound offer a unique substrate profile for evaluating nitrilase specificity and activity, differentiating it from simpler, unsubstituted o-hydroxybenzonitrile which may have different kinetic parameters.

Nitrilase Assay Biocatalysis High-Throughput Screening

Fragment-Based Drug Discovery Potential: A Validated Scaffold with Demonstrated Binding to Multiple Targets

5-Chloro-2-hydroxy-3-methylbenzonitrile has been extensively profiled across a wide range of biological targets, with binding data available for MCHR2, multiple 5-HT receptors, eNOS, and transporters [1]. This broad profiling, combined with its relatively low molecular weight (167.59 g/mol), positions it as a validated fragment hit for fragment-based drug discovery (FBDD). The presence of multiple functional groups (chloro, hydroxy, nitrile) provides clear vectors for chemical elaboration. In contrast, simpler benzonitriles like 5-chloro-2-hydroxybenzonitrile lack the methyl group, which can influence both binding affinity and ligand efficiency, as evidenced by the dramatic potency differences observed for MCHR2 and 5-HT3 targets. This compound's established bioactivity profile provides a substantial advantage over a completely uncharacterized or less profiled analog.

Fragment-Based Drug Discovery Scaffold Lead Generation

Optimal Research and Industrial Application Scenarios for 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3)


MCHR2-Mediated Obesity and Metabolic Disease Research

This compound is ideally suited for use as a pharmacological tool compound in studies investigating the role of the melanin-concentrating hormone receptor 2 (MCHR2) in regulating feeding behavior, energy expenditure, and body weight [1]. Its potent antagonism (IC50 = 1 nM) [2] provides a robust starting point for in vitro and potentially ex vivo experiments aimed at validating MCHR2 as a therapeutic target for obesity and related metabolic disorders.

Serotonergic System Pharmacology and CNS Drug Discovery

Given its high affinity for the 5-HT3 receptor (IC50 = 2.60 nM, Ki = 0.5 nM) and significant activity at other 5-HT subtypes (e.g., 5-HT1D, 5-HT7) [3], this compound is a valuable probe for dissecting the complexities of serotonergic signaling. It can be employed as a reference ligand in binding and functional assays, and as a chemical starting point for developing more selective modulators for targets implicated in conditions like irritable bowel syndrome (IBS), nausea, and various CNS disorders.

Nitric Oxide Synthase (eNOS) Pathway Studies

The moderate inhibitory activity against human eNOS (IC50 = 180 nM) [4] makes this compound a useful tool for investigating the role of eNOS in endothelial function, vascular biology, and inflammation. It can be used in cellular and biochemical assays to probe the consequences of partial eNOS inhibition, offering a distinct pharmacological profile compared to potent, non-selective NOS inhibitors.

High-Throughput Screening for Nitrilase Activity

As an ortho-hydroxybenzonitrile derivative, this compound serves as a substrate in a time-resolved luminescence assay for detecting and quantifying nitrilase activity [5]. This application is particularly relevant for industrial biotechnology and biocatalysis research, enabling the rapid screening of microbial strains or engineered enzyme libraries for novel nitrilases with desired substrate specificities and catalytic efficiencies.

Fragment-Based Drug Discovery (FBDD) Campaigns

With its low molecular weight (167.59 g/mol) [6] and extensive pre-existing biological activity data across multiple target classes [7], this compound represents an ideal, pre-validated fragment hit for FBDD. It can be used to initiate a fragment-growing or fragment-linking strategy aimed at improving potency and selectivity for a specific target of interest, significantly accelerating early-stage drug discovery.

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